

# Spectroscopic Profile of 5-(Thien-2-yl)thiophene-2-carbonitrile: A Technical Overview

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## Compound of Interest

Compound Name: 5-(Thien-2-yl)thiophene-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-(Thien-2-yl)thiophene-2-carbonitrile**, a key heterocyclic compound of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data and the methodologies for its characterization.

## Core Spectroscopic Data

While direct experimental spectra for **5-(Thien-2-yl)thiophene-2-carbonitrile** are not readily available in published literature, the following tables summarize the predicted spectroscopic data based on the analysis of closely related compounds, including 2,2'-bithiophene and 2-thiophenecarbonitrile. These predictions serve as a reliable reference for the identification and characterization of the title compound.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.60 - 7.50	m	-	H-5', H-3'
7.40 - 7.30	m	-	H-3, H-4
7.15 - 7.05	m	-	H-4'

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
145.0 - 140.0	C-2, C-2', C-5
130.0 - 125.0	C-3', C-4, C-4', C-5'
120.0 - 115.0	C-3
115.0 - 110.0	-CN

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2230 - 2210	Strong	$\text{C}\equiv\text{N}$ stretch
3110 - 3080	Medium	Aromatic C-H stretch
1520 - 1400	Medium-Strong	Thiophene ring C=C stretching
850 - 700	Strong	C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
191	100	[M] <sup>+</sup> (Molecular Ion)
164	Moderate	[M - HCN] <sup>+</sup>
147	Moderate	[M - CS] <sup>+</sup>
119	Low	[C <sub>4</sub> H <sub>3</sub> S-CN] <sup>+</sup>

## Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer. The sample (5-10 mg) of **5-(Thien-2-yl)thiophene-2-carbonitrile** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For <sup>13</sup>C NMR, a proton-decoupled spectrum is obtained.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

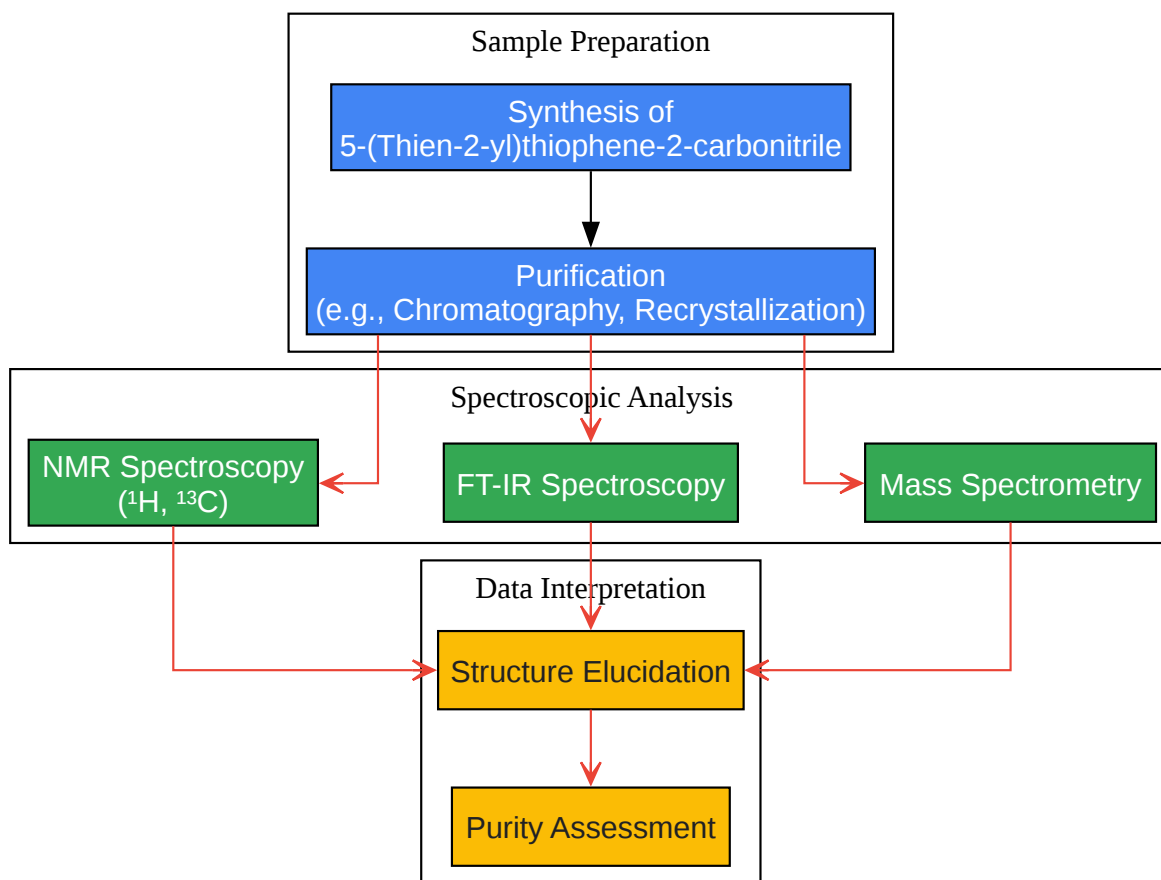
The FT-IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

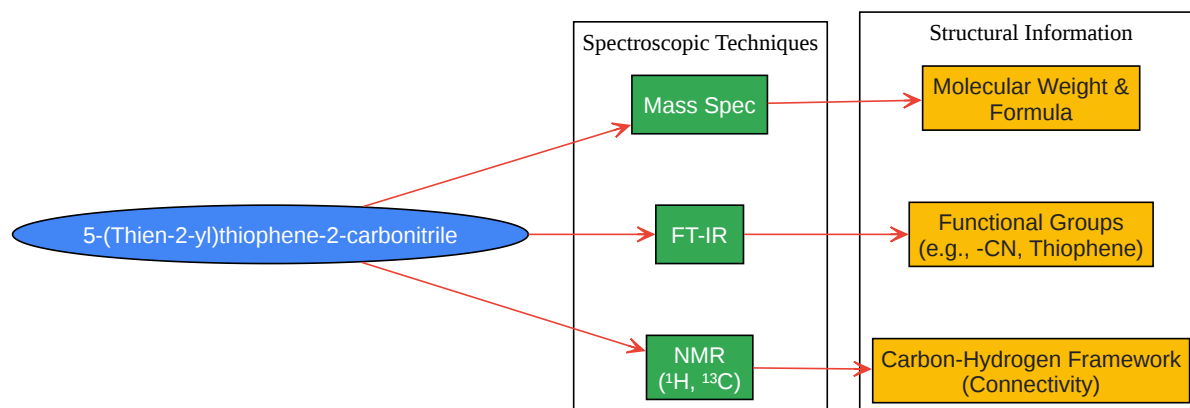
### Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is analyzed. The molecular ion peak ([M]<sup>+</sup>) and major fragmentation peaks are recorded.

## Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-(Thien-2-yl)thiophene-2-carbonitrile**.





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